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molecular formula C22H30N2O2 B3136816 2-methoxy-4-(2-(4-(3-phenylpropyl)piperazin-1-yl)ethyl)phenol CAS No. 425644-73-1

2-methoxy-4-(2-(4-(3-phenylpropyl)piperazin-1-yl)ethyl)phenol

Cat. No. B3136816
M. Wt: 354.5 g/mol
InChI Key: GHZHQJSBFQYDPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07985751B2

Procedure details

1-(4-(Benzyloxy)-3-methoxyphenethyl)-4-(3-phenylpropyl)piperazine is hydrogenated in 10 mL methanol with 10% Pd/C. The resultant product is then purified by column chromatography, eluting with dichloromethane-methanol (9:1) to afford 95 mg of 1-[2-(3-methoxy-4-hydroxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine.
Name
1-(4-(Benzyloxy)-3-methoxyphenethyl)-4-(3-phenylpropyl)piperazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:31]=[CH:30][C:12]([CH2:13][CH2:14][N:15]2[CH2:20][CH2:19][N:18]([CH2:21][CH2:22][CH2:23][C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)[CH2:17][CH2:16]2)=[CH:11][C:10]=1[O:32][CH3:33])C1C=CC=CC=1>CO.[Pd]>[CH3:33][O:32][C:10]1[CH:11]=[C:12]([CH2:13][CH2:14][N:15]2[CH2:16][CH2:17][N:18]([CH2:21][CH2:22][CH2:23][C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)[CH2:19][CH2:20]2)[CH:30]=[CH:31][C:9]=1[OH:8]

Inputs

Step One
Name
1-(4-(Benzyloxy)-3-methoxyphenethyl)-4-(3-phenylpropyl)piperazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(CCN2CCN(CC2)CCCC2=CC=CC=C2)C=C1)OC
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resultant product is then purified by column chromatography
WASH
Type
WASH
Details
eluting with dichloromethane-methanol (9:1)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1O)CCN1CCN(CC1)CCCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 95 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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